molecular formula C11H11F6N B1322077 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine CAS No. 290297-43-7

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine

Cat. No. B1322077
M. Wt: 271.2 g/mol
InChI Key: ZHIAARPZLAPMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine" is a chemical of interest due to its structural features, which include the presence of a bis(trifluoromethyl)phenyl group. This moiety is significant in the field of materials science, particularly in the synthesis of polymers and ligands for various applications, as it can impart unique physical and chemical properties to the resulting compounds.

Synthesis Analysis

The synthesis of related compounds often involves the use of 3,5-bis(trifluoromethyl)phenyl derivatives as key building blocks. For instance, the synthesis of novel fluorinated aromatic diamine monomers, such as those described in papers and , involves coupling reactions with trifluoromethyl-substituted compounds. These monomers are then used to create a series of fluorinated polyimides with desirable properties like solubility in polar organic solvents and good thermal stability. Similarly, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine involves a two-step process starting from commercially available 3,5-bis(trifluoromethyl)benzylamine .

Molecular Structure Analysis

The molecular structure of compounds containing the 3,5-bis(trifluoromethyl)phenyl group is characterized by the presence of the trifluoromethyl groups, which are electron-withdrawing and can influence the electronic properties of the molecule. This structural motif is found in various synthesized compounds, such as the fluorinated polyimides mentioned in papers , , and , which exhibit low dielectric constants and high optical transparency due to the presence of these groups.

Chemical Reactions Analysis

The 3,5-bis(trifluoromethyl)phenyl group is involved in various chemical reactions, including derivatization reactions as seen in the determination of biogenic amines using 3,5-bis-(trifluoromethyl)phenyl isothiocyanate . This reagent allows for the easy separation and determination of derivatives, showcasing the group's utility in analytical chemistry.

Physical and Chemical Properties Analysis

Compounds containing the 3,5-bis(trifluoromethyl)phenyl group generally exhibit a range of enhanced physical and chemical properties. For example, the fluorinated polyimides derived from related monomers demonstrate excellent solubility, thermal stability, mechanical properties, and low moisture adsorption . The presence of the trifluoromethyl groups contributes to the low dielectric constants and high thermal stability of these materials, making them suitable for applications in the electronics industry.

Scientific Research Applications

1. High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

  • Application Summary: This compound is used in the production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .
  • Methods of Application: The study achieved an increase in the ratio of substrate to catalyst (S/C) in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition for high production of (S)-3,5-BTPE with Candida tropicalis 104 .
  • Results: In PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30 °C, 79.5 g (Dry Cell Weight, DCW)/L C. tropicalis 104 maintained the same yield of 73.7% for the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment compared with oxygen-sufficient conditions .

2. Efficient Synthesis of Key Chiral Intermediate in Painkillers

  • Application Summary: ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine is a key chiral intermediate of selective tetrodotoxin-sensitive blockers, which was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .
  • Methods of Application: The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%). Moreover, to further improve the product yield, ADH was introduced into the reaction system to promote an equilibrium shift .
  • Results: The substrate handling capacity of BL21 (DE3)/pETDuet-ATA117-ADH developed for bienzyme cascade system was increased by 1.50 folds under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .

3. Catalyst Development

  • Application Summary: This compound is used in the development of catalysts. Specifically, N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, developed by Schreiner’s group, has played a very important role in the development of H-bond organocatalysts .
  • Methods of Application: The compound is used extensively in promoting organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts .
  • Results: The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly. One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

4. Chemical Derivatization of Amino-Functionalized Model Surfaces

  • Application Summary: 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the chemical derivatization of amino-functionalized model surfaces .
  • Methods of Application: The compound is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts, via an exothermic reaction with 4-pyrrolidinopyridine .
  • Results: The application of this compound in the chemical derivatization of amino-functionalized model surfaces has been demonstrated, but specific results or outcomes were not provided in the source .

5. Synthesis of Pyrazole Derivatives

  • Application Summary: This compound is used in the synthesis of 30 novel pyrazole derivatives, which are potent growth inhibitors of planktonic Gram-positive bacteria .
  • Methods of Application: The study reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
  • Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Further studies led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters .

6. Catalyst in Various Reactions

  • Application Summary: Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is used as ligands which is useful as catalysts in various reactions .
  • Methods of Application: The compound is used as a ligand in various reactions .
  • Results: The specific results or outcomes were not provided in the source .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds containing trifluoromethyl groups can be hazardous and require careful handling .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals and agrochemicals .

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAARPZLAPMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621553
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine

CAS RN

290297-43-7
Record name [1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]methylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290297-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)-alpha,N-dimethylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine
Reactant of Route 2
Reactant of Route 2
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine
Reactant of Route 3
Reactant of Route 3
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine
Reactant of Route 4
Reactant of Route 4
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine
Reactant of Route 5
Reactant of Route 5
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine
Reactant of Route 6
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine

Citations

For This Compound
2
Citations
R Di Fabio, G Alvaro, C Griffante, DA Pizzi… - Journal of medicinal …, 2011 - ACS Publications
A large body of compelling preclinical evidence supports the clinical use of neurokinin (NK) receptor antagonists in a plethora of CNS and non-CNS therapeutic areas. The significant …
Number of citations: 27 pubs.acs.org
J Shirai, H Sugiyama, S Morimoto, H Maezaki… - Bioorganic & medicinal …, 2012 - Elsevier
The synthesis and biological evaluation of a series of novel 3-phenylpiperidine-4-carboxamide derivatives are described. These compounds are generated by hybridization of the …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.